Josamycin propionate

概要

説明

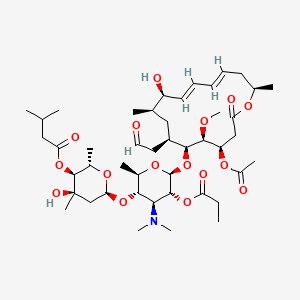

ジョサマイシン プロピオン酸塩は、ストレプトマイセス属細菌のストレプトマイセス・ナルボネンシスによって産生されるマクロライド系抗生物質であるジョサマイシンの誘導体です。 ジョサマイシン プロピオン酸塩は、グラム陽性菌、マイコプラズマ・ニューモニエ、淋菌、髄膜炎菌、百日咳菌など、幅広い病原体に対する抗菌活性で知られています 。 それは、特に小児科では、有利な薬物動態特性と消化器系の副作用の軽減のために、様々な細菌感染症の治療に使用されます .

2. 製法

合成経路および反応条件: ジョサマイシンの生合成には、5 つの酢酸単位、1 つのプロピオン酸単位、1 つの酪酸単位、および 1 つのグリコール酸単位がポリケトン経路を介して縮合することによりラクトン環が形成されます 。 ジョサマイシン プロピオン酸塩は、特定の反応条件下でジョサマイシンとプロピオン酸をエステル化することにより合成され、安定性とバイオアベイラビリティが向上しています .

工業的生産方法: ジョサマイシン プロピオン酸塩の工業的生産には、ストレプトマイセス・ナルボネンシスの発酵、それに続く抽出および精製工程が含まれます。発酵液は溶媒抽出にかけられ、粗生成物はクロマトグラフィー技術を用いて精製され、高純度のジョサマイシンが得られます。 最後の工程では、プロピオン酸とエステル化してジョサマイシン プロピオン酸塩が生成されます .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of josamycin involves the formation of a lactone ring through the condensation of five acetic acid units, one propionic acid unit, one butyric acid unit, and one glycolic acid unit via the polyketone pathway . Josamycin propionate is synthesized by esterifying josamycin with propionic acid under specific reaction conditions to enhance its stability and bioavailability .

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces narbonensis followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques to obtain high-purity josamycin. The final step involves esterification with propionic acid to produce this compound .

化学反応の分析

反応の種類: ジョサマイシン プロピオン酸塩は、以下を含む様々な化学反応を起こします。

酸化: ジョサマイシン プロピオン酸塩は酸化されてヒドロキシル化誘導体に変換されます。

還元: 還元反応は、ジョサマイシン プロピオン酸塩を対応するアルコール誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化、還元、置換されたジョサマイシン プロピオン酸塩の誘導体があり、これらは異なる薬理学的特性を示す可能性があります .

4. 科学研究への応用

ジョサマイシン プロピオン酸塩は、幅広い科学研究への応用があります。

化学: マクロライド系抗生物質とその化学的修飾の研究におけるモデル化合物として使用されます。

生物学: ジョサマイシン プロピオン酸塩は、細菌のタンパク質合成と抗生物質耐性機構の研究に使用されます。

科学的研究の応用

Josamycin propionate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical modifications.

Biology: this compound is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.

作用機序

ジョサマイシン プロピオン酸塩の作用機序には、細菌のタンパク質生合成の阻害が含まれます。 それは、細菌のリボソームの 50S サブユニットに可逆的に結合し、ペプチジル tRNA のトランスロケーションを防ぎ、タンパク質合成を阻害します 。この作用は主に静菌的ですが、高濃度では殺菌的になる可能性があります。 ジョサマイシン プロピオン酸塩は、白血球に蓄積する傾向があり、感染部位に輸送されます .

類似化合物:

エリスロマイシン: 同様の作用機序を持つ別のマクロライド系抗生物質ですが、薬物動態特性が異なります。

クラリスロマイシン: 酸安定性と組織への浸透性が向上したエリスロマイシンの誘導体。

アジスロマイシン: ジョサマイシンと比較して、より幅広い活性スペクトルを持ち、半減期が長いマクロライド.

独自性: ジョサマイシン プロピオン酸塩は、良好な薬物動態プロファイル、消化器系の副作用の軽減、および小児科での使用に適しているため、独特です。 エリスロマイシンとは異なり、シトクロム P450 酵素を阻害せず、薬物相互作用のリスクを軽減します .

類似化合物との比較

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Clarithromycin: A derivative of erythromycin with improved acid stability and better tissue penetration.

Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to josamycin.

Uniqueness: Josamycin propionate is unique due to its favorable pharmacokinetic profile, reduced gastrointestinal side effects, and suitability for pediatric use. Unlike erythromycin, it does not inhibit cytochrome P450 enzymes, reducing the risk of drug interactions .

特性

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWASFCRCRXRKF-VGOAISAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31674-19-8 | |

| Record name | Josamycin propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JOSAMYCIN 2A-PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

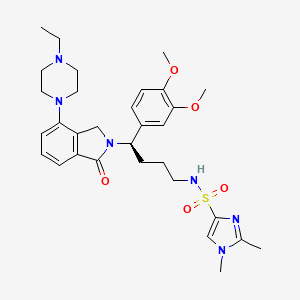

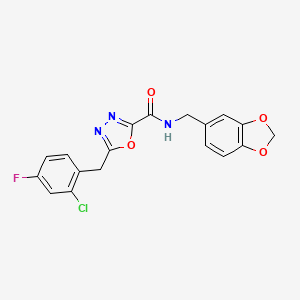

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)

![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)

![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)